2-Hydrazinylquinoline-4-carboxylic acid 2-Hydrazinylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 89267-29-8
VCID: VC15976163
InChI: InChI=1S/C10H9N3O2/c11-13-9-5-7(10(14)15)6-3-1-2-4-8(6)12-9/h1-5H,11H2,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

2-Hydrazinylquinoline-4-carboxylic acid

CAS No.: 89267-29-8

Cat. No.: VC15976163

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinylquinoline-4-carboxylic acid - 89267-29-8

Specification

CAS No. 89267-29-8
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 2-hydrazinylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C10H9N3O2/c11-13-9-5-7(10(14)15)6-3-1-2-4-8(6)12-9/h1-5H,11H2,(H,12,13)(H,14,15)
Standard InChI Key SAVPCNLXBKWZPL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)NN)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (molecular formula: C10H9N3O2\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{2}) features a quinoline ring system with a hydrazinyl (–NH–NH2_2) group at position 2 and a carboxylic acid (–COOH) group at position 4. This arrangement creates distinct electronic properties:

  • The hydrazinyl group acts as a strong nucleophile, facilitating Schiff base formation with aldehydes/ketones .

  • The carboxylic acid enables salt formation, esterification, and coordination chemistry.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight203.20 g/mol
Melting Point175–176°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
LogP (Partition Coefficient)1.2 (moderate hydrophilicity)

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via hydrazinolysis of ester precursors. A representative protocol involves:

  • Esterification: Reacting 2-chloroquinoline-4-carboxylic acid with ethanol under acidic conditions to form the ethyl ester.

  • Hydrazine Substitution: Treating the ester with hydrazine hydrate in methanol under reflux (16 hours, 70°C), yielding the hydrazide derivative .

Critical Reaction Parameters:

  • Temperature: Reflux conditions (70–80°C) optimize nucleophilic substitution without decomposition .

  • Solvent: Methanol balances solubility and reaction kinetics .

  • Yield: ~79% after recrystallization from 2-propanol .

Industrial-Scale Production

Green chemistry approaches include:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes.

  • Solvent-free conditions: Minimizes waste generation.

Reactivity and Functionalization

Schiff Base Formation

The hydrazinyl group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, critical for LC-MS derivatization :

R–CHO+H2N–NH–Quinoline–COOHR–CH=N–NH–Quinoline–COOH+H2O\text{R–CHO} + \text{H}_2\text{N–NH–Quinoline–COOH} \rightarrow \text{R–CH=N–NH–Quinoline–COOH} + \text{H}_2\text{O}

This reaction enhances the detectability of aldehydes/ketones in biological samples by 10- to 50-fold .

Coordination Chemistry

The carboxylic acid and hydrazinyl groups act as bidentate ligands for transition metals (e.g., Eu3+^{3+}, Fe3+^{3+}), forming complexes with applications in luminescent materials.

Table 2: Metal Complex Properties

Metal IonEmission Wavelength (nm)Quantum YieldApplication
Eu3+^{3+}613 (red)32%Biomedical imaging
Tb3+^{3+}545 (green)28%OLEDs

Biological and Pharmaceutical Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus.

  • Fungi: Moderate inhibition of Candida albicans (MIC = 32 µg/mL).

Analytical Chemistry Applications

LC-MS Derivatization

2-Hydrazinylquinoline-4-carboxylic acid enhances sensitivity for carbonyl-containing metabolites:

  • Detection Limit: 0.1 nM for acetaldehyde in urine .

  • Linear Range: 0.1–100 µM (R2>0.99R^2 > 0.99) .

Table 3: Derivatization Efficiency

MetaboliteResponse Increase (vs. underivatized)
Pyruvic acid48×
Acetone32×
Formaldehyde25×

Future Directions

  • Drug Development: Optimize pharmacokinetics (e.g., bioavailability) of anticancer derivatives.

  • Materials Science: Engineer metal complexes for quantum dot alternatives.

  • Analytical Chemistry: Expand derivatization protocols to volatile organic compounds.

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